molecular formula C17H13Cl2NO4S B7440439 2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate

2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate

Cat. No.: B7440439
M. Wt: 398.3 g/mol
InChI Key: RBCCTVZXENQIRV-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a sulfonate ester group attached to a 3,4-dichloro-2-methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methylquinoline, which is then reacted with 3,4-dichloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the sulfonate ester group can yield the corresponding sulfonamide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Employed in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

    Quinoline N-oxide: Exhibits similar biological properties.

    Sulfonamide derivatives: Widely used in medicinal chemistry for their therapeutic potential.

Uniqueness

2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is unique due to the presence of both the quinoline and sulfonate ester moieties, which contribute to its diverse chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various applications.

Properties

IUPAC Name

(2-methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4S/c1-10-6-7-11-4-3-5-13(16(11)20-10)24-25(21,22)14-9-8-12(18)15(19)17(14)23-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCCTVZXENQIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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